(S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-3-methylbutanamide (S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-3-methylbutanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC19808902
InChI: InChI=1S/C12H16ClFN2O/c1-7(2)11(15)12(17)16-6-8-9(13)4-3-5-10(8)14/h3-5,7,11H,6,15H2,1-2H3,(H,16,17)
SMILES:
Molecular Formula: C12H16ClFN2O
Molecular Weight: 258.72 g/mol

(S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-3-methylbutanamide

CAS No.:

Cat. No.: VC19808902

Molecular Formula: C12H16ClFN2O

Molecular Weight: 258.72 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-3-methylbutanamide -

Specification

Molecular Formula C12H16ClFN2O
Molecular Weight 258.72 g/mol
IUPAC Name 2-amino-N-[(2-chloro-6-fluorophenyl)methyl]-3-methylbutanamide
Standard InChI InChI=1S/C12H16ClFN2O/c1-7(2)11(15)12(17)16-6-8-9(13)4-3-5-10(8)14/h3-5,7,11H,6,15H2,1-2H3,(H,16,17)
Standard InChI Key UKNYNHHTWYDSNG-UHFFFAOYSA-N
Canonical SMILES CC(C)C(C(=O)NCC1=C(C=CC=C1Cl)F)N

Introduction

Chemical Structure and Stereochemical Significance

The molecular formula of (S)-2-amino-N-(2-chloro-6-fluorobenzyl)-3-methylbutanamide is C13H17ClFN2OC_{13}H_{17}ClFN_2O, with a molar mass of 283.74 g/mol. The (S)-configuration at the α-amino carbon confers stereoselectivity, which is critical for interactions with biological targets such as enzymes or receptors. The 2-chloro-6-fluorobenzyl group introduces electronegative substituents that influence electronic distribution and molecular polarity, potentially enhancing binding affinity to hydrophobic pockets in proteins .

The compound’s structure is analogous to pharmacologically active amides, which often exhibit improved metabolic stability compared to ester counterparts. The chloro and fluoro substituents on the benzyl ring may reduce susceptibility to oxidative degradation, as seen in related halogenated aromatic compounds .

Synthesis and Structural Analogues

Structural Modifications

Modifications to the benzyl or amide groups could alter physicochemical and pharmacological properties. For example:

  • Chloro-Fluoro Substitution: Replacing chlorine with bulkier halogens (e.g., bromine) may enhance lipophilicity but reduce metabolic stability.

  • Amino Group Derivatization: Acylation or sulfonation of the primary amine could modulate solubility and bioavailability.

Physicochemical Properties

PropertyEstimated ValueBasis for Estimation
LogP2.1 – 2.8Chloro/fluoro substituents increase lipophilicity
Aqueous SolubilityLow (≤1 mg/mL)High halogen content reduces polarity
pKa (Amino Group)~9.5Comparable to primary aliphatic amines

Thermogravimetric analysis (TGA) of similar amides indicates decomposition temperatures above 200°C, suggesting moderate thermal stability .

Future Directions

  • Stereoselective Synthesis: Develop enantioselective routes to optimize yield and purity.

  • ADME Profiling: Investigate absorption, distribution, metabolism, and excretion in preclinical models.

  • Target Identification: Screen against receptor libraries to identify potential therapeutic applications.

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